molecular formula C20H26O9 B3027543 Butyl chlorogenate CAS No. 132741-56-1

Butyl chlorogenate

Cat. No. B3027543
CAS RN: 132741-56-1
M. Wt: 410.4 g/mol
InChI Key: VNLREARKISTOAD-SNQQTVKYSA-N
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Description

Butyl chlorogenate is a chemical compound . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Synthesis Analysis

The synthesis of chlorogenic acids (CQAs), the esters of caffeic and quinic acid, has been a topic of research due to their biological importance . The conversion of CGA increased with reaction time during 1–3 h and reached equilibrium during 3–5 h (96.32%) .


Molecular Structure Analysis

The Butyl chlorogenate molecule contains a total of 56 bond(s) . Chlorogenic acid is the ester formed between caffeic acid and the 3-hydroxyl of L-quinic acid . There are several isomers, such as 3,4-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid .


Chemical Reactions Analysis

Chlorogenic acids (CQAs) readily degrade/transform to others . In all the cases (esterification and transesterification), the yield increased with the addition of lipase up to an amount of 5% (0.4 g), after which, an asymptotic behavior was observed .


Physical And Chemical Properties Analysis

The physical properties of chlorogenic acid esters and their ability to inhibit lipid oxidation in oil-in-water emulsions have been studied . The poor solubility of CGA in hydrophobic media limits its application in the food, drug, and cosmetic industries .

Scientific Research Applications

Synthesis Applications

  • Coumarin Synthesis : Butyl-3-methylimidazolium chloroaluminate ionic liquid, related to butyl chlorogenate, is used in the Pechmann condensation of phenols with ethyl acetoacetate for synthesizing coumarin derivatives. This process offers a quick and efficient route for coumarin synthesis at ambient conditions (Potdar, Mohile, & Salunkhe, 2001).

Environmental Impact and Bioremediation

  • Herbicide Impact on Soil Microbial Communities : Butyl esters like 2,4-Dichlorophenoxyacetic acid butyl ester significantly affect soil microbial populations and community structures. High concentrations of such herbicides can alter the balance of Gram-negative and Gram-positive bacteria, indicating potential environmental effects (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).

Chemical Properties and Characterization

  • Chlorambucil-Loaded Nanoparticles : Chlorambucil, a lipophilic drug, is entrapped in poly(butylcyanoacrylate) nanoparticles for cancer treatment. This study shows the potential of butyl-based compounds in drug delivery systems, highlighting their role in enhancing the effectiveness of cancer treatments (Yordanov, Bedzhova, & Dushkin, 2010).

Biotechnological Applications

  • Biosensor for Chlorogenic Acid : A biosensor using ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate, with iridium nanoparticles and polyphenol oxidase, is developed for determining chlorogenic acid. This biosensor is applied in coffee analysis, illustrating the use of butyl compounds in analytical chemistry (Fernandes, Moccelini, Scheeren, Migowski, Dupont, Heller, Micke, & Vieira, 2009).

Chemical Analysis and Detection

  • Determination of Butyltin and Phenyltin Compounds : A method for simultaneously determining butyl- and phenyltin compounds in aquatic environments involves extraction into tropolone-benzene solution. This study underscores the importance of butyl compounds in environmental monitoring and analysis (Harino, Fukushima, & Tanaka, 1992).

Medical and Dental Applications

  • Clinical Use of Butyl Cyanoacrylate : Butyl cyanoacrylate, a chemical adhesive, is used as a periodontal and surgical dressing, highlighting its medical applications. Its effectiveness in reducing postoperative pain and accelerating healing processes in oral surgery demonstrates the utility of butyl compounds in medical treatments (Bhaskar, Frisch, Margetis, & Leonard, 1966).

Material Science

  • Butyl and Halobutyl Rubbers : Butyl rubber and its halogen derivatives, such as chloro- and bromo-butyl, are used in various applications due to their vulcanization flexibility and compatibility with other elastomers. These materials are primarily used in the tire industry but also in other applications that leverage their unique properties (Fusco & Hous, 1987).

Safety And Hazards

The safety data sheet for butyl chloride, a related compound, suggests that it is highly flammable and may be corrosive to metals . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use only non-sparking tools .

Future Directions

Chlorogenic acid (CGA) has attracted increasing attention for its various biological activities, such as antioxidant, liver protection, intestinal barrier protection, and effective treatment of obesity and type II diabetes . The increased lipophilicity of the esters allows their formulation in cosmetic and nutraceutic lipid-based products .

properties

IUPAC Name

butyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-2-3-8-28-19(26)20(27)10-15(23)18(25)16(11-20)29-17(24)7-5-12-4-6-13(21)14(22)9-12/h4-7,9,15-16,18,21-23,25,27H,2-3,8,10-11H2,1H3/b7-5+/t15-,16-,18-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLREARKISTOAD-SNQQTVKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309462
Record name Chlorogenic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl chlorogenate

CAS RN

132741-56-1
Record name Chlorogenic acid butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorogenic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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